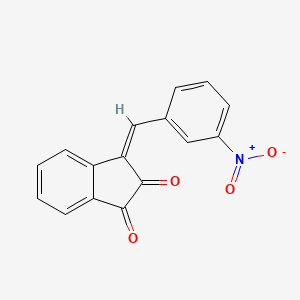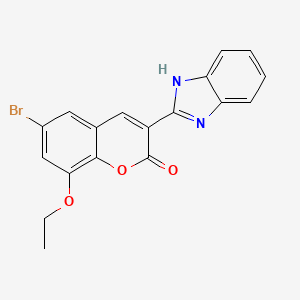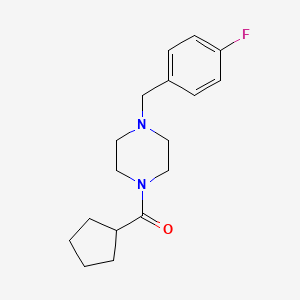![molecular formula C17H16Cl4N2O3S B4729274 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine often involves multi-step chemical reactions. For instance, a linear bi-step approach has been employed for synthesizing a series of compounds where an initial coupling reaction is followed by an O-substitution reaction to obtain the desired products (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied using various techniques, including X-ray diffraction. These studies help in understanding the conformation of the piperazine ring and the positioning of substituent groups, contributing to the molecule's reactivity and interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For example, the sulfonyl and piperazine components play a crucial role in the molecule's ability to undergo substitution reactions and interact with biological enzymes. These interactions are critical in determining the compound's therapeutic potential and biological activity (Borrmann et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for determining the compound's suitability for pharmaceutical formulations. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis are employed to investigate these properties and the molecular conformation (Prabavathi et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are analyzed through synthetic and analytical methods. These properties are influenced by the molecule's structure and are crucial for its activity and interaction with biological systems. The study of these properties aids in optimizing the compound's chemical stability and biological efficacy (Khalid et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O3S/c1-26-17-15(5-4-13(20)16(17)21)27(24,25)23-8-6-22(7-9-23)14-10-11(18)2-3-12(14)19/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJJRNAUGAREGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
![3-(4-chlorophenyl)-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4729205.png)
![N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B4729209.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4729227.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4729228.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
![10-(2-phenoxyethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4729241.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4729266.png)


amino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)
![1-(2,2-dimethylpropanoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4729281.png)
![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4729289.png)